N-Methyl-DL-glutamic acid
Overview
Description
N-Methyl-DL-glutamic acid is a chemical derivative of glutamic acid where a methyl group has been added to the amino group . It is an intermediate in methane metabolism . Biosynthetically, it is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .
Synthesis Analysis
N-Methyl-DL-glutamic acid is biosynthetically produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .Molecular Structure Analysis
The empirical formula of N-Methyl-DL-glutamic acid is C6H11NO4 . Its molecular weight is 161.16 . The SMILES string representation is CNC(CCC(O)=O)C(O)=O .Chemical Reactions Analysis
N-Methyl-DL-glutamic acid is an intermediate in methane metabolism . It is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .Physical And Chemical Properties Analysis
N-Methyl-DL-glutamic acid is a solid substance . It should be stored at a temperature below -20°C .Scientific Research Applications
Radiation Studies
N-Methyl-DL-glutamic acid (NMDLA) has been investigated in radiation studies. For instance, Kerem Sütçü and Y. E. Osmanoğlu (2017) conducted an EPR study on gamma-irradiated N-methyl-L-alanine, DL-2-methyl glutamic acid hemihydrate, and Di-leucine hydrochloride. This research aimed to understand the radical formation and behaviors of these compounds when exposed to γ-irradiation, providing insights into their potential applications in radiation chemistry or radiation processing of materials (Sütçü & Osmanoğlu, 2017).
Neurotransmitter Research
Research has shown that glutamic acid derivatives, including NMDLA, play a significant role in neurotransmission. B. Meldrum (2000) reviewed the role of glutamate, the principal excitatory neurotransmitter in the brain, focusing on its receptors and transporters. The study emphasized the critical role of glutamate and its derivatives in neuronal communication, which could have implications for understanding neurological diseases and developing potential treatments (Meldrum, 2000).
Pharmacological Applications
NMDLA and related compounds have been examined for their potential pharmacological applications. D. Catarzi, V. Colotta, and F. Varano (2007) discussed the development of glutamate receptor antagonists, particularly those acting at the N-methyl-D-aspartic acid (NMDA) and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These studies suggest that NMDLA derivatives could be valuable in treating neurological disorders such as epilepsy, cerebral ischemia, and neurodegenerative diseases (Catarzi, Colotta, & Varano, 2007).
Synthesis and Chemical Studies
S. L. Gurina et al. (1968) synthesized N-[4-(2-naphthyl)]- and N-[4-(2-thienyl)methylaminobenzoyl]-dl-glutamic acids for biological testing. Such synthesis studies contribute to our understanding of the chemical properties of NMDLA and its potential use in various applications, including biochemical and pharmacological research (Gurina et al., 1968).
Environmental Impact Studies
T. Lammens et al. (2011) conducted an environmental comparison of biobased chemicals derived from glutamic acid, including NMDLA, with their petrochemical equivalents. This study highlights the potential of NMDLA in sustainable chemistry and its role in reducing dependency on fossil fuels (Lammens, Potting, Sanders, & de Boer, 2011).
Safety And Hazards
Contact with skin and eyes should be avoided. Inhalation or ingestion of the dust should be prevented. If swallowed, immediate medical assistance should be sought .
Relevant Papers For more detailed information, you may want to refer to the following peer-reviewed papers and technical documents available at Sigma-Aldrich .
properties
IUPAC Name |
2-(methylamino)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBVNMSMFQMKEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00986911 | |
Record name | N-Methylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-DL-glutamic acid | |
CAS RN |
35989-16-3, 6753-62-4 | |
Record name | N-Methylglutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35989-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 35989-16-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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